molecular formula C17H16BrClN2O3 B5739489 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide

3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide

Cat. No. B5739489
M. Wt: 411.7 g/mol
InChI Key: SZSQMISHVOPXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide is a chemical compound that belongs to the class of carboximidamides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide inhibits PKC activity by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide depend on the specific biological process being studied. In general, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to regulate insulin secretion in pancreatic beta cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various biological processes with high precision. However, one of the limitations of using this compound is its potential toxicity. Researchers must take appropriate precautions to ensure the safety of their experiments.

Future Directions

There are several future directions for the use of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in scientific research. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the role of PKC in other biological processes, such as inflammation and immune response. Additionally, the use of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in combination with other compounds may lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chlorophenol with 2-methyl-2-chloropropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. The second step involves the reaction of the 2-(4-chlorophenoxy)-2-methylpropanoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide. The final step involves the reaction of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide with bromine to form 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide.

Scientific Research Applications

3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide has been widely used in scientific research due to its unique properties. It has been used as a chemical probe to study the role of protein kinase C (PKC) in various biological processes. It has also been used as a tool to study the role of PKC in cancer cell proliferation and apoptosis. Additionally, it has been used to investigate the role of PKC in the regulation of insulin secretion in pancreatic beta cells.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c1-17(2,23-14-8-6-13(19)7-9-14)16(22)24-21-15(20)11-4-3-5-12(18)10-11/h3-10H,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSQMISHVOPXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON=C(C1=CC(=CC=C1)Br)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O/N=C(/C1=CC(=CC=C1)Br)\N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate

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